2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
Description
Structurally, it features a 4-amino-1,2,4-triazole core substituted at the 3-position with a sulfanyl-linked acetamide group and at the 5-position with a pyridin-4-yl ring. The N-(3-chlorophenyl) moiety in the acetamide chain contributes to its hydrophobicity and electronic properties, which are critical for interactions with biological targets . Its synthesis involves cyclization of pyridine-dithiocarbazate intermediates followed by alkylation with α-chloroacetanilides .
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6OS/c16-11-2-1-3-12(8-11)19-13(23)9-24-15-21-20-14(22(15)17)10-4-6-18-7-5-10/h1-8H,9,17H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFVHLIIOPHGGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-amino-5-(pyridin-4-yl)-1,2,4-triazole with a suitable thiol reagent under controlled conditions.
Attachment of the Acetamide Group: The resulting triazole derivative is then reacted with 3-chlorophenyl acetic acid or its derivatives to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as solid-phase synthesis and microwave-assisted synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide and triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups attached to the original molecule.
Scientific Research Applications
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound belongs to a broader class of 1,2,4-triazole-3-thiol acetamides. Key structural variations among analogs include:
Physicochemical Properties
- Solubility : The target compound’s 3-chlorophenyl group reduces aqueous solubility (logP ≈ 3.0) compared to 2-ethoxyphenyl (logP ≈ 2.2) or furan-containing analogs (logP ≈ 1.8) .
- Thermal Stability: Derivatives with 4-amino substituents (e.g., target compound) exhibit higher melting points (237–240°C) than ethyl- or allyl-substituted analogs (140–176°C) .
Key Research Findings
Structure-Activity Relationship (SAR): Triazole Core: The 4-amino group enhances hydrogen bonding with microbial enzymes, while alkyl groups (ethyl, allyl) favor lipophilic interactions . Pyridinyl Position: Pyridin-4-yl (target compound) improves planar stacking with aromatic residues in protein targets vs. pyridin-2-yl or pyridin-3-yl . Acetamide Substituents: 3-Chlorophenyl > 4-chlorophenyl > 4-methoxyphenyl in antimicrobial potency due to optimized steric and electronic effects .
Synthetic Feasibility :
- The target compound is synthesized in 70–75% yield via KOH-mediated alkylation, higher than allyl-substituted analogs (50–65% yield) .
Biological Activity
The compound 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide exhibits a range of biological activities that make it a valuable subject for research in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound belongs to the class of 1,2,4-triazoles , which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with various aryl halides under alkaline conditions to yield derivatives with sulfanyl groups . The specific compound has been characterized by techniques such as NMR and X-ray crystallography to confirm its structure.
Anticancer Activity
Research indicates that derivatives of triazole compounds can inhibit cancer cell proliferation. For instance, This compound has shown promising results against various cancer cell lines. In vitro studies demonstrated that it can induce apoptosis in colon cancer cells by modulating apoptotic pathways and inhibiting key metabolic enzymes .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of triazole derivatives. Specifically, compounds related to this structure have been investigated for their ability to inhibit alpha-synuclein aggregation, a hallmark of Parkinson's disease. In vivo studies using models of neurodegeneration showed that these compounds could significantly reduce neurotoxic effects and improve motor function by protecting dopaminergic neurons from degeneration induced by neurotoxins like MPTP .
Antimicrobial Properties
The antimicrobial activity of triazole compounds is well-documented. The sulfanyl group in This compound enhances its interaction with microbial enzymes and proteins, leading to significant antifungal and antibacterial effects. Studies have shown that similar triazole derivatives exhibit potent activity against various pathogens, including resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole compounds. Modifications at specific positions on the triazole ring or substituents on the aromatic rings can lead to enhanced potency or selectivity. For instance:
| Compound Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer activity against specific cell lines |
| Variation in alkyl chain length | Altered pharmacokinetics and bioavailability |
| Substitution on the pyridine ring | Enhanced binding affinity to target proteins |
Case Studies
- Neuroprotection in Parkinson's Disease : A study demonstrated that ethyl 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetate (a derivative) significantly reduced alpha-synuclein aggregation in vitro and improved motor deficits in MPTP-treated mice .
- Anticancer Efficacy : In vitro assays revealed that certain derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells. These compounds induced apoptosis through caspase activation pathways .
- Antimicrobial Activity : A series of synthesized triazoles were tested against various bacterial strains, showing MIC values below 10 μg/mL for several derivatives against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
